1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene
Overview
Description
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene is a deuterated derivative of ethenylbenzene. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is of significant interest in various fields such as medical, environmental, and industrial research due to its unique properties.
Preparation Methods
The synthesis of 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene typically involves the deuteration of ethenylbenzene. This process can be achieved through several synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods often involve the use of deuterated solvents and catalysts to ensure high levels of deuterium incorporation .
Chemical Reactions Analysis
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of deuterated benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in deuterated ethylbenzene derivatives.
Substitution: Electrophilic substitution reactions can occur with reagents such as halogens or nitrating agents, producing various deuterated substituted benzene derivatives.
Scientific Research Applications
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterated compounds.
Biology: Deuterated compounds are used in metabolic studies to trace the incorporation and transformation of deuterium-labeled molecules in biological systems.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Deuterated compounds are used in various industrial applications, including the production of deuterated solvents and materials for nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene involves its interaction with molecular targets and pathways. Deuterium substitution can alter the rate of chemical reactions, leading to kinetic isotope effects. This can affect the compound’s interaction with enzymes, receptors, and other biological molecules, resulting in altered biological activity and stability .
Comparison with Similar Compounds
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene can be compared with other deuterated derivatives of ethenylbenzene, such as:
- 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethyl)benzene
- 1,2,3,4,5-Pentadeuterio-6-(1-deuteriopropyl)benzene
- 1,2,3,4,5-Pentadeuterio-6-(1-deuteriobutyl)benzene
These compounds share similar deuterium substitution patterns but differ in the length and structure of the alkyl chain attached to the benzene ring. The unique properties of this compound, such as its specific deuterium incorporation and resulting kinetic isotope effects, make it distinct from its analogs.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1-deuterioethenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-IAKNLNTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472589 | |
Record name | 1-(1-~2~H)Ethenyl(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217501-55-8 | |
Record name | 1-(1-~2~H)Ethenyl(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Styrene-a,2,3,4,5,6-d6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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